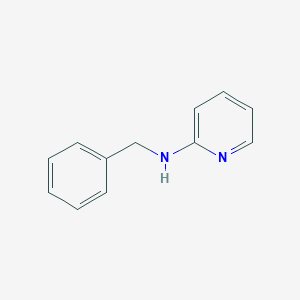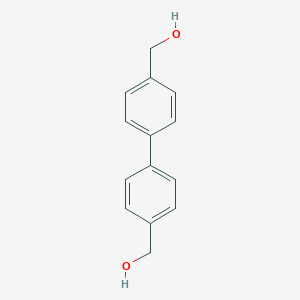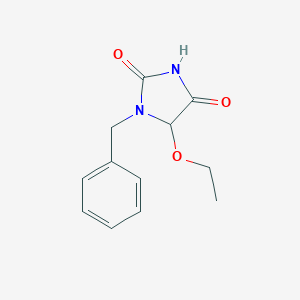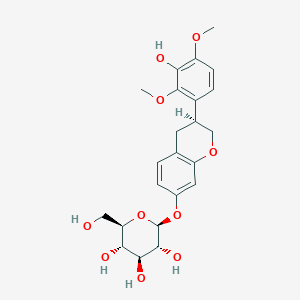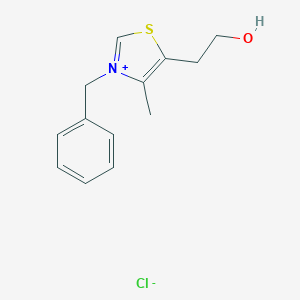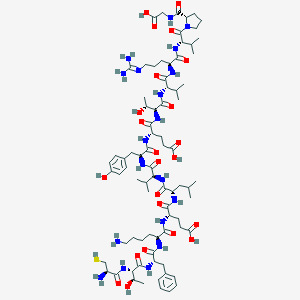
Fsh-beta-(51-65)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fsh-beta-(51-65) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is synthesized in the pituitary gland and acts on the gonads to stimulate the production of sex hormones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.
Mecanismo De Acción
Fsh-beta-(51-65) acts on the gonads by binding to specific receptors on the surface of cells in the testes and ovaries. This binding stimulates the production of sex hormones, including testosterone and estrogen. These hormones play a crucial role in the regulation of reproductive function, including the development of secondary sexual characteristics and the maintenance of fertility.
Efectos Bioquímicos Y Fisiológicos
Fsh-beta-(51-65) has a range of biochemical and physiological effects on the body. It stimulates the production of sex hormones, which in turn regulate the menstrual cycle in females and the production of sperm in males. Additionally, Fsh-beta-(51-65) has been shown to have an impact on bone density, cardiovascular health, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of Fsh-beta-(51-65) in lab experiments is its specificity. It binds to specific receptors in the gonads, allowing researchers to study the effects of the hormone in a targeted manner. Additionally, Fsh-beta-(51-65) is relatively stable and can be synthesized in large quantities, making it a cost-effective tool for research. However, one limitation of Fsh-beta-(51-65) is its short half-life, which can make it difficult to study the long-term effects of the hormone.
Direcciones Futuras
There are many potential future directions for research on Fsh-beta-(51-65). One area of interest is the development of new treatments for infertility and other reproductive disorders. Researchers are also exploring the role of Fsh-beta-(51-65) in the regulation of bone density and cardiovascular health, as well as its potential impact on cognitive function. Additionally, there is ongoing research into the mechanisms of Fsh-beta-(51-65) action, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
Fsh-beta-(51-65) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Aplicaciones Científicas De Investigación
Fsh-beta-(51-65) has been used extensively in scientific research to study the mechanisms of reproductive function and the regulation of sex hormones. It has been used to investigate the effects of various factors on reproductive health, including stress, obesity, and aging. Additionally, Fsh-beta-(51-65) has been used to develop new treatments for infertility and other reproductive disorders.
Propiedades
Número CAS |
135048-75-8 |
|---|---|
Nombre del producto |
Fsh-beta-(51-65) |
Fórmula molecular |
C79H125N19O23S |
Peso molecular |
1741 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H125N19O23S/c1-39(2)34-53(90-67(110)51(27-29-57(102)103)87-66(109)49(20-14-15-31-80)86-70(113)54(35-45-18-12-11-13-19-45)92-76(119)63(43(9)99)96-65(108)48(81)38-122)72(115)93-60(40(3)4)75(118)91-55(36-46-23-25-47(101)26-24-46)71(114)88-52(28-30-58(104)105)69(112)97-64(44(10)100)77(120)94-61(41(5)6)74(117)89-50(21-16-32-84-79(82)83)68(111)95-62(42(7)8)78(121)98-33-17-22-56(98)73(116)85-37-59(106)107/h11-13,18-19,23-26,39-44,48-56,60-64,99-101,122H,14-17,20-22,27-38,80-81H2,1-10H3,(H,85,116)(H,86,113)(H,87,109)(H,88,114)(H,89,117)(H,90,110)(H,91,118)(H,92,119)(H,93,115)(H,94,120)(H,95,111)(H,96,108)(H,97,112)(H,102,103)(H,104,105)(H,106,107)(H4,82,83,84)/t43-,44-,48+,49+,50+,51+,52+,53+,54+,55+,56+,60+,61+,62+,63+,64+/m1/s1 |
Clave InChI |
RPJRYFRWJUYJGY-AYWRSWFDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Otros números CAS |
135048-75-8 |
Secuencia |
CTFKELVYETVRVPG |
Sinónimos |
follicle stimulating hormone, beta subunit (51-65) follicle-stimulating-hormone beta subunit (51-65) FSH-beta-(51-65) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



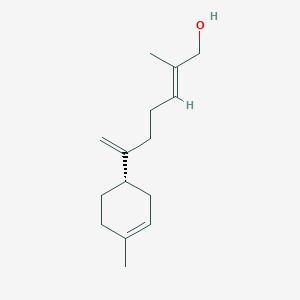
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
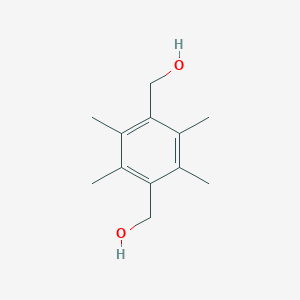
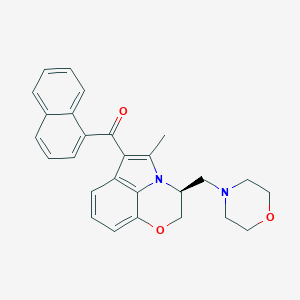
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
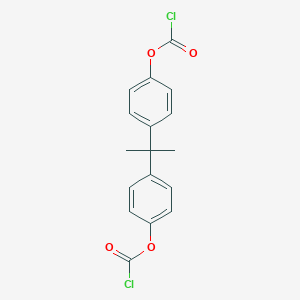
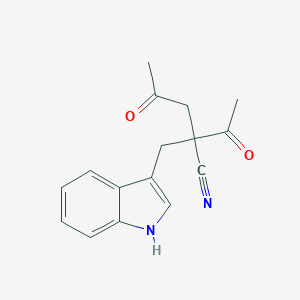
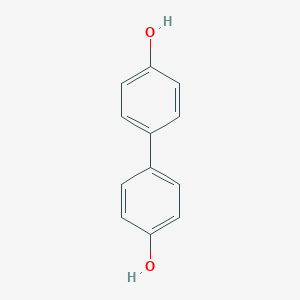
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
